molecular formula C22H15ClN2O3 B11450463 N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide

N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide

Cat. No.: B11450463
M. Wt: 390.8 g/mol
InChI Key: XSOWEGGOOMBHIJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chlorophenyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzoxazole ring.

    Acetylation: The final step involves the acetylation of the phenyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the benzoxazole ring.

    2-(4-chlorophenyl)benzoxazole: Contains the benzoxazole ring and chlorophenyl group but lacks the acetylphenyl group.

Uniqueness

N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the acetylphenyl and chlorophenyl groups, along with the benzoxazole ring, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(4-chlorophenyl)-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c1-13(26)14-4-9-18(10-5-14)24-22(27)16-6-11-20-19(12-16)21(28-25-20)15-2-7-17(23)8-3-15/h2-12H,1H3,(H,24,27)

InChI Key

XSOWEGGOOMBHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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